molecular formula C32H25ClN4O7 B12406977 [(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B12406977
M. Wt: 613.0 g/mol
InChI Key: LSZDBTSFULCQHJ-BXHKHNANSA-N
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Description

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a sugar moiety, and multiple benzoyl groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection of hydroxyl groups, glycosylation, and benzoylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate is unique due to its specific structural features, such as the presence of a chloropurine base and multiple benzoyl groups.

Properties

Molecular Formula

C32H25ClN4O7

Molecular Weight

613.0 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H25ClN4O7/c1-32(44-30(40)22-15-9-4-10-16-22)25(43-29(39)21-13-7-3-8-14-21)23(17-41-28(38)20-11-5-2-6-12-20)42-31(32)37-19-36-24-26(33)34-18-35-27(24)37/h2-16,18-19,23,25,31H,17H2,1H3/t23-,25?,31-,32+/m1/s1

InChI Key

LSZDBTSFULCQHJ-BXHKHNANSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C4N=CN=C5Cl)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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